molecular formula C14H14ClN3OS B11959073 2-Benzimidazolethiol, 1-(4-hydroxyanilinomethyl)-, hydrochloride CAS No. 73688-73-0

2-Benzimidazolethiol, 1-(4-hydroxyanilinomethyl)-, hydrochloride

Cat. No.: B11959073
CAS No.: 73688-73-0
M. Wt: 307.8 g/mol
InChI Key: GIIDMASDVLFXDX-UHFFFAOYSA-N
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Description

2-Benzimidazolethiol, 1-(4-hydroxyanilinomethyl)-, hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a benzimidazole ring, a thiol group, and a hydroxyanilinomethyl substituent. It is often used in various fields such as chemistry, biology, medicine, and industry due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzimidazolethiol, 1-(4-hydroxyanilinomethyl)-, hydrochloride typically involves the reaction of benzimidazolethiol with 4-hydroxyanilinomethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Quality control measures are also implemented to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

2-Benzimidazolethiol, 1-(4-hydroxyanilinomethyl)-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The hydroxyanilinomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may result in the formation of disulfides, while reduction of the hydroxyanilinomethyl group may yield corresponding amines.

Scientific Research Applications

2-Benzimidazolethiol, 1-(4-hydroxyanilinomethyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzimidazolethiol, 1-(4-hydroxyanilinomethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical processes. The thiol group plays a crucial role in these interactions, as it can form covalent bonds with target molecules.

Comparison with Similar Compounds

2-Benzimidazolethiol, 1-(4-hydroxyanilinomethyl)-, hydrochloride can be compared with other similar compounds, such as:

    2-Benzimidazolethiol: Lacks the hydroxyanilinomethyl group, resulting in different chemical properties and applications.

    4-Hydroxyanilinomethyl chloride: Lacks the benzimidazolethiol moiety, leading to different reactivity and uses.

The unique combination of the benzimidazole ring, thiol group, and hydroxyanilinomethyl substituent in this compound makes it distinct from these similar compounds, providing it with unique chemical properties and applications.

Properties

CAS No.

73688-73-0

Molecular Formula

C14H14ClN3OS

Molecular Weight

307.8 g/mol

IUPAC Name

3-[(4-hydroxyanilino)methyl]-1H-benzimidazole-2-thione;hydrochloride

InChI

InChI=1S/C14H13N3OS.ClH/c18-11-7-5-10(6-8-11)15-9-17-13-4-2-1-3-12(13)16-14(17)19;/h1-8,15,18H,9H2,(H,16,19);1H

InChI Key

GIIDMASDVLFXDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)N2CNC3=CC=C(C=C3)O.Cl

Origin of Product

United States

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